Pyridazine Core vs. Pyrimidine Core: Heterocycle Identity Determines Electronic Profile
The pyridazine ring (1,2-diazine) in the target compound differs fundamentally from the pyrimidine ring (1,3-diazine) found in the closest commercially available analog 2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine (MW 333.4 g/mol, CID 4105237) [1]. Pyridazine is a stronger base (pKa of conjugate acid ≈ 2.3) than pyrimidine (pKa ≈ 1.3) [2], and its adjacent nitrogen atoms create a unique bidentate hydrogen-bond acceptor motif distinct from the 1,3-arrangement in pyrimidine. In glucan synthase inhibitor SAR, the pyridazinone core was essential for activity; pyrimidine replacements led to >10-fold loss in antifungal potency against Candida glabrata and Candida albicans [3]. This demonstrates that the pyridazine vs. pyrimidine heterocycle identity is not a trivial substitution but a decisive determinant of biological activity.
| Evidence Dimension | Heterocycle basicity and biological activity impact |
|---|---|
| Target Compound Data | Pyridazine core; pKa of conjugate acid ≈ 2.3 [2]; active in glucan synthase series [3] |
| Comparator Or Baseline | Pyrimidine core (2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine); pKa ≈ 1.3 [2]; >10-fold potency loss in related series [3] |
| Quantified Difference | ΔpKa ≈ 1.0 unit; >10-fold difference in antifungal potency in related glucan synthase series [3] |
| Conditions | pKa values from literature; glucan synthase SAR from Bioorg. Med. Chem. Lett. 2011, measured against C. glabrata and C. albicans |
Why This Matters
The pyridazine core provides distinct basicity and hydrogen-bond geometry that directly impacts target binding; pyrimidine analogs are not functionally equivalent and cannot serve as direct replacements in biological assays.
- [1] PubChem. 2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine. CID 4105237. Molecular Formula C16H19N3O3S, MW 333.4 g/mol. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Albert, A.; Goldacre, R.; Phillips, J. The strength of heterocyclic bases. J. Chem. Soc. 1948, 2240-2249. pKa values for pyridazine and pyrimidine conjugate acids. View Source
- [3] SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorg. Med. Chem. Lett. 2011, 21(11), 3486-3490. DOI: 10.1016/j.bmcl.2011.03.083. View Source
